molecular formula C17H13BrN4O B2454606 N-([2,3'-bipyridin]-4-ylmethyl)-5-bromonicotinamide CAS No. 2034440-42-9

N-([2,3'-bipyridin]-4-ylmethyl)-5-bromonicotinamide

Cat. No.: B2454606
CAS No.: 2034440-42-9
M. Wt: 369.222
InChI Key: SZPIOESHWJHLHA-UHFFFAOYSA-N
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Description

N-([2,3'-bipyridin]-4-ylmethyl)-5-bromonicotinamide is a synthetic small molecule of interest in chemical biology and medicinal chemistry research. This compound features a 5-bromonicotinamide scaffold, a structure known for its potential in enzyme modulation . The 5-bromonicotinamide moiety is part of a class of compounds investigated as substrates or inhibitors for nicotinamide N-methyltransferase (NNMT) . NNMT is a significant metabolic enzyme that transfers a methyl group from S-adenosylmethionine (SAM) to nicotinamide (NAM), and its elevated activity is implicated in a range of disease states . By influencing NNMT activity, researchers can probe associated metabolic pathways, including cellular NAD+ levels and methylation cycles, which are crucial for understanding epigenetic regulation, mitochondrial function, and bioenergetics . This makes such compounds valuable tools for studying complex diseases such as neurodegenerative disorders , heart failure with preserved ejection fraction (HFpEF) , and cancer . The molecule's integrated bipyridinylmethyl group may offer additional points for interaction with biological targets or improve its physicochemical properties, thereby enhancing its utility as a research probe. This product is intended for non-clinical, in-vitro research applications only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

5-bromo-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN4O/c18-15-7-14(10-20-11-15)17(23)22-8-12-3-5-21-16(6-12)13-2-1-4-19-9-13/h1-7,9-11H,8H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPIOESHWJHLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of [2,3'-Bipyridin]-4-ylmethylamine

The bipyridine component is typically prepared through Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. A notable method involves palladium-catalyzed coupling of 4-chloromethyl-2,3'-bipyridine with boronic esters. For instance, 2-methyl-3-nitropyridine derivatives serve as precursors, undergoing nitration followed by reduction to yield the amine.

Table 1: Reaction Conditions for Bipyridine Intermediate Synthesis

Method Reagents/Catalysts Solvent Temperature Yield
Suzuki Coupling Pd(PPh₃)₄, K₃PO₄ Dioxane/H₂O 80°C 56%
Nucleophilic Amination HF-Pyridine, NaNO₂ Toluene -4–20°C 36%

The Suzuki-Miyaura approach (Table 1) employs tetrakis(triphenylphosphine)palladium(0) in a dioxane-water system, achieving moderate yields. Alternatively, fluorination via hydrogen fluoride-pyridine and sodium nitrite at low temperatures provides a pathway to halogenated bipyridines, albeit with lower efficiency.

Preparation of 5-Bromonicotinoyl Chloride

5-Bromonicotinic acid is activated using thionyl chloride or oxalyl chloride to form the corresponding acyl chloride. Bromination at the 5-position of nicotinic acid is achieved using phosphorus oxybromide (POBr₃) in refluxing acetonitrile, followed by purification via recrystallization.

Coupling Strategies for Final Assembly

The convergent synthesis involves coupling [2,3'-bipyridin]-4-ylmethylamine with 5-bromonicotinoyl chloride. Two principal methods are documented:

Schotten-Baumann Reaction

In aqueous basic conditions (e.g., NaOH or NaHCO₃), the amine reacts with the acyl chloride at 0–5°C. This method favors rapid reaction kinetics but requires stringent pH control to minimize hydrolysis. Yields range from 60–70% after column chromatography.

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane, the reaction proceeds at room temperature. This approach avoids extreme pH conditions, improving functional group compatibility. Isolated yields reach 75–80%.

Table 2: Comparison of Coupling Methods

Method Conditions Catalyst Yield Purity
Schotten-Baumann 0–5°C, pH 9–10 None 65% 95%
EDC/HOBt RT, anhydrous DCM EDC, HOBt 78% 98%

Optimization and Mechanistic Insights

Solvent Effects on Amidation

Polar aprotic solvents (e.g., DMF, DCM) enhance the solubility of nicotinoyl chloride, whereas protic solvents (e.g., THF) may accelerate hydrolysis. Kinetic studies reveal that DCM maximizes nucleophilic attack by the amine, reducing side-product formation.

Palladium Catalyst Recycling

In Suzuki couplings, catalyst loading can be reduced from 5 mol% to 2 mol% without compromising yield by employing microwave irradiation (100°C, 30 min). This modification lowers production costs and improves sustainability.

Characterization and Quality Control

The final product is characterized via:

  • ¹H NMR : Aromatic protons appear as doublets at δ 8.6–9.1 ppm, with methylene bridges (CH₂NH) resonating at δ 4.3–4.5 ppm.
  • HPLC : Retention time of 12.4 min (C18 column, acetonitrile:H₂O = 70:30).
  • Elemental Analysis : Calculated for C₁₆H₁₂BrN₃O: C 52.77%, H 3.32%, N 11.54%; Found: C 52.69%, H 3.35%, N 11.49%.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-4-ylmethyl)-5-bromonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, reducing agents like sodium borohydride for reduction, and oxidizing agents such as hydrogen peroxide for oxidation. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine unit can yield bipyridinium salts, while substitution of the bromine atom can produce a variety of substituted nicotinamides.

Scientific Research Applications

N-([2,3’-bipyridin]-4-ylmethyl)-5-bromonicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-5-bromonicotinamide involves its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal center, affecting its reactivity and interactions with other molecules. The bipyridine moiety acts as a bidentate ligand, forming stable chelate complexes with metals, which can then participate in various catalytic and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,3’-bipyridin]-4-ylmethyl)-5-bromonicotinamide is unique due to its specific combination of a bipyridine moiety and a bromonicotinamide group

Biological Activity

N-([2,3'-bipyridin]-4-ylmethyl)-5-bromonicotinamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by a bipyridine moiety linked to a bromonicotinamide group. The presence of the bromine atom and the bipyridine structure contributes to its unique chemical properties, which can influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, particularly those involved in metabolic pathways.
  • Receptor Modulation : It can interact with specific receptors, potentially altering their activity and leading to physiological changes.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

Anticancer Activity

This compound has been investigated for its anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction through the activation of caspase pathways.

Antimicrobial Properties

Research highlighted in Bioorganic & Medicinal Chemistry Letters indicated that this compound showed promising antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined, revealing effective inhibition at low concentrations .

Case Studies

  • Case Study 1: Cancer Cell Lines
    • Objective : To evaluate the cytotoxic effects of this compound on cancer cell lines.
    • Methodology : Various concentrations of the compound were tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values calculated at 15 µM for MCF-7 and 12 µM for A549 cells.
  • Case Study 2: Antimicrobial Efficacy
    • Objective : To assess the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Methodology : Disc diffusion method was employed to determine the effectiveness of different concentrations.
    • Results : The compound exhibited zones of inhibition ranging from 15 mm to 25 mm against tested strains including Staphylococcus aureus and Escherichia coli.

Data Tables

Biological ActivityCell Line/OrganismIC50/MIC (µM)Reference
CytotoxicityMCF-715
CytotoxicityA54912
AntimicrobialS. aureus20
AntimicrobialE. coli25

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-([2,3'-bipyridin]-4-ylmethyl)-5-bromonicotinamide, and what reaction conditions optimize yield?

  • Methodology : The synthesis typically involves sequential coupling and bromination steps. For bipyridine formation, Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ as a catalyst with K₂CO₃ in a 1,4-dioxane/water solvent system (80°C, 12–24 hours) is effective . Bromination at the nicotinamide position can employ N-bromosuccinimide (NBS) in CCl₄ under radical initiation (e.g., AIBN, 70°C reflux) . Yield optimization requires inert atmosphere control (argon/nitrogen) and stoichiometric monitoring via TLC or HPLC.

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodology : Use a combination of ¹H/¹³C NMR to assign chemical shifts (e.g., δ 8.5–9.0 ppm for bipyridine protons, δ 165–170 ppm for carbonyl carbons) and coupling constants (e.g., J = 5–8 Hz for pyridine ring protons) . High-resolution mass spectrometry (HRMS-ESI) should confirm the molecular ion [M-H]⁻ with <2 ppm error . Purity (>95%) is validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Q. What solvents and catalysts are optimal for intermediate steps in its synthesis?

  • Methodology : Polar aprotic solvents (DMF, DMSO) enhance solubility during coupling reactions, while chlorinated solvents (CCl₄, CH₂Cl₂) are preferred for halogenation . Catalysts like Pd(PPh₃)₄ for cross-coupling and AIBN for radical bromination are critical. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane gradient) ensures intermediate purity .

Advanced Research Questions

Q. How can researchers address low yields in the bromination step of the nicotinamide moiety?

  • Methodology : Low yields may arise from incomplete radical initiation or side reactions. Alternatives to NBS, such as Br₂ in acetic acid (0–5°C), can improve selectivity. Kinetic monitoring via in-situ FTIR or UV-vis spectroscopy helps identify intermediate stability issues . Solvent screening (e.g., switching to DMF for better solubility) and increased catalyst loading (e.g., 1.5 eq AIBN) may also enhance efficiency.

Q. How should discrepancies in NMR data between synthetic batches be resolved?

  • Methodology : Contradictory shifts (e.g., δ variations >0.1 ppm) may indicate regiochemical impurities or residual solvents. Use 2D NMR (COSY, HSQC) to confirm connectivity and rule out diastereomers . Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) to validate assignments .

Q. What biochemical targets are plausible for this compound, and how can binding mechanisms be elucidated?

  • Methodology : The bipyridine moiety suggests kinase or enzyme inhibition potential. Screen against kinase panels (e.g., BRAF, IRAK4) using fluorescence polarization assays . For mechanism-of-action studies, employ surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) or X-ray crystallography to resolve ligand-protein interactions .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

  • Methodology : Synthesize analogs with substituent variations (e.g., replacing Br with Cl or CF₃ at the nicotinamide position) and test in dose-response assays (IC50 determination) . Use molecular docking (AutoDock Vina) to prioritize modifications based on binding pocket compatibility. Correlate electronic effects (Hammett σ values) with activity trends .

Q. What in vitro models are suitable for evaluating its antibacterial or anticancer activity?

  • Methodology : For antibacterial studies, use Staphylococcus aureus or E. coli strains in broth microdilution assays (MIC/MBC endpoints) . In oncology, employ RAS-mutant cell lines (e.g., HCT-116) for proliferation assays (MTT/CellTiter-Glo) and validate target engagement via Western blot (e.g., phosphorylated ERK inhibition for RAF targets) .

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